molecular formula C8H11NO2S B2600561 [3-(Methylsulfonimidoyl)phenyl]methanol CAS No. 2344680-52-8

[3-(Methylsulfonimidoyl)phenyl]methanol

Cat. No.: B2600561
CAS No.: 2344680-52-8
M. Wt: 185.24
InChI Key: KNKLCRLGNSULNJ-UHFFFAOYSA-N
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Description

[3-(Methylsulfonimidoyl)phenyl]methanol is a compound that contains a phenyl group, a methylsulfonimidoyl group, and a methanol group . A phenyl group is a benzene ring with one of its hydrogens removed . The methylsulfonimidoyl group and methanol group are attached to the phenyl group at the 3rd position.


Molecular Structure Analysis

The molecular structure of This compound would consist of a benzene ring (from the phenyl group) with a methylsulfonimidoyl group and a methanol group attached at the 3rd position .


Chemical Reactions Analysis

The chemical reactions involving This compound would depend on the specific conditions and reagents used. Phenols, for example, can undergo a variety of reactions, including nucleophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of This compound would depend on its specific structure. For example, its boiling point, melting point, solubility, and other properties would be determined by the interactions between its atoms and groups .

Scientific Research Applications

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) play a crucial role in tissue remodeling and various pathological processes. Research on analogs of SB-3CT, a selective inhibitor of MMP2, provides insights into the potential applications of compounds related to "[3-(Methylsulfonimidoyl)phenyl]methanol" in inhibiting MMP activity. Computational studies on sulfoxide analogs have revealed the energetics of deprotonation-induced ring-opening reactions, which are central to MMP inhibition mechanisms. These findings have implications for designing new inhibitors targeting MMP-related diseases (Tao et al., 2010).

Methanol as a Methylating Agent

The direct N-monomethylation of aromatic primary amines using methanol has been achieved in the presence of specific catalyst systems. This process is notable for its low catalyst loading, broad substrate scope, and excellent selectivities, demonstrating the versatility of methanol in organic synthesis and its potential in the modification of compounds including "this compound" (Li et al., 2012).

Catalytic Conversion of Methanol

Methanol serves as a promising hydrogen source and C1 synthon in chemical synthesis and energy technologies. Innovative methods employing methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes have been developed using cost-competitive catalysts. These methods underscore the role of methanol and its derivatives in facilitating eco-friendly synthetic routes and the potential for creating valuable chemicals and fuels from methanol (Sarki et al., 2021).

Biotechnological Applications

The engineering of Escherichia coli to utilize methanol for the production of chemicals and fuels represents a significant advancement in biotechnology. By incorporating specific pathways, researchers have demonstrated the conversion of methanol into biomass components and specialty chemicals, paving the way for sustainable industrial processes that could potentially involve modifications or applications of "this compound" (Whitaker et al., 2017).

Polymer and Materials Science

In materials science, methanol has been utilized in processes such as the methanolysis of poly(3-hydroxybutyrate) to produce biodegradable plastics and the enhancement of polymer solar cell efficiency. These studies illustrate the broad applicability of methanol and related compounds in developing advanced materials and sustainable technologies (Song et al., 2016, Zhou et al., 2013).

Mechanism of Action

The mechanism of action of [3-(Methylsulfonimidoyl)phenyl]methanol would depend on its use. If it’s used as a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with [3-(Methylsulfonimidoyl)phenyl]methanol would depend on its specific properties. For example, if it’s a flammable liquid, it would pose a fire hazard. If it’s toxic, it would pose a health hazard .

Future Directions

The future directions for research on [3-(Methylsulfonimidoyl)phenyl]methanol would depend on its potential applications. For example, if it has potential uses in medicine, future research might focus on testing its efficacy and safety in clinical trials .

Properties

IUPAC Name

[3-(methylsulfonimidoyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-12(9,11)8-4-2-3-7(5-8)6-10/h2-5,9-10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKLCRLGNSULNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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